Triacontyl palmitate

Description

Properties

IUPAC Name |

triacontyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEHEQFDWWYZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209024 | |

| Record name | Triacontyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-71-0 | |

| Record name | Triacontanyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacontyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRICYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE1C40J988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Chemical Structure of Triacontyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure of triacontyl palmitate, an important long-chain wax ester. This document outlines the constituent molecules, the nature of their chemical bonding, and key physicochemical properties, serving as a foundational resource for professionals in research and development.

Executive Summary

This compound (C46H92O2) is a saturated wax ester formed through the chemical bonding of a long-chain fatty acid, palmitic acid, and a long-chain fatty alcohol, 1-triacontanol.[1][2][3] It is a significant component of natural waxes, such as beeswax, where it is also known by the name myricin. Its structure, characterized by two long aliphatic chains, imparts properties such as high hydrophobicity and stability, making it a subject of interest in various industrial and scientific applications, including cosmetics and pharmaceuticals.

Molecular Components

The structure of this compound is derived from two precursor molecules: palmitic acid and 1-triacontanol.

Palmitic Acid (Hexadecanoic Acid)

Palmitic acid is one of the most common saturated fatty acids found in animals and plants. It consists of a 16-carbon aliphatic chain with a carboxylic acid functional group (-COOH) at one end.

1-Triacontanol

1-Triacontanol, also known as melissyl alcohol, is a straight-chain primary fatty alcohol composed of 30 carbon atoms.[4][5][6] It is found naturally in plant cuticular waxes and is recognized for its activity as a plant growth stimulant.[5]

The Esterification Process

This compound is formed via an esterification reaction. In this condensation reaction, the carboxyl group of palmitic acid reacts with the hydroxyl group of 1-triacontanol. This process results in the formation of an ester linkage (-COO-) and the elimination of one molecule of water.

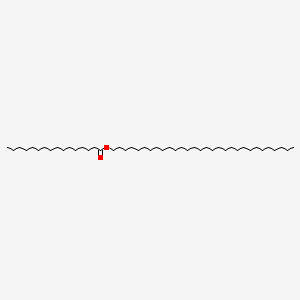

Chemical Structure of this compound

The final structure consists of the 16-carbon acyl chain from palmitic acid linked via an ester bond to the 30-carbon alkyl chain from 1-triacontanol. The IUPAC name for this compound is triacontyl hexadecanoate.[1]

References

- 1. Triacontanyl palmitate | C46H92O2 | CID 80126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6027-71-0,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Triacontanol [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1-Triacontanol | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triacontyl palmitate molecular formula and weight

An In-Depth Technical Guide to Triacontyl Palmitate: Molecular Properties and Analytical Methodologies

Introduction

This compound, also known as myricyl palmitate, is a wax ester, a class of chemical compounds characterized by a fatty acid esterified to a long-chain fatty alcohol. It is a significant component of beeswax, where it contributes to the material's characteristic properties. For researchers and professionals in drug development, understanding the physicochemical properties and analytical methods for such long-chain esters is crucial for formulation, quality control, and the study of lipid metabolism. This guide provides a technical overview of this compound, focusing on its molecular characteristics and the experimental protocols used for its analysis.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for its identification and characterization in various matrices.

| Property | Value | Source |

| Molecular Formula | C46H92O2 | [1][2][3][4][5] |

| Molecular Weight | 677.2 g/mol | [1] |

| IUPAC Name | triacontyl hexadecanoate | [1] |

| CAS Number | 6027-71-0 | [1][2][3] |

| Synonyms | Myricyl palmitate, Myricin | [1] |

| Boiling Point | 645.5°C at 760 mmHg | [3][4] |

| Density | 0.855 g/cm³ | [3][4] |

Experimental Protocols: Analysis of Wax Esters

The analysis of wax esters like this compound typically involves extraction from a sample matrix, followed by chromatographic separation and detection. Due to their low volatility, direct analysis can be challenging, often necessitating high-temperature techniques or derivatization.

Protocol 1: Direct Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)

This method is suitable for the direct analysis of intact wax esters without chemical modification.

1. Sample Preparation and Extraction:

- The lipid fraction is extracted from the source material using a suitable organic solvent (e.g., a mixture of n-hexane and diethyl ether).

- The extract is concentrated under a stream of nitrogen.

2. Isolation of Wax Esters:

- The crude lipid extract is purified using solid-phase extraction (SPE) with a silica gel cartridge.[6]

- Non-polar components, including wax esters, are eluted using a non-polar solvent system such as n-hexane/diethyl ether (99:1 v/v).[6]

- The eluted fraction containing the wax esters is collected and evaporated to dryness.

3. HT-GC/MS Analysis:

- The purified wax ester sample is redissolved in a suitable solvent (e.g., hexane or toluene) at a concentration of 0.1–1.0 mg/mL.[7]

- The sample is injected into a GC equipped with a capillary column suitable for high-temperature analysis.

- GC Conditions:

- Injector and Detector Temperature: 390°C[7]

- Column Temperature Program: Initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for several minutes.[7]

- MS Conditions:

- Detection Mode: Electron Ionization (EI)

- Scan Range: m/z 50–920[7]

- The resulting mass spectra can provide information on the molecular weight and fragmentation patterns, which helps identify the constituent fatty acid and fatty alcohol moieties of the wax esters.[7]

Protocol 2: Analysis via Transesterification and Derivatization

This indirect method involves breaking the ester bond to analyze the constituent fatty acid and fatty alcohol separately, which is often simpler than analyzing the intact ester.

1. Isolation and Saponification/Transesterification:

- Isolate the wax ester fraction as described in Protocol 1, Step 2.

- The purified wax esters are transesterified. A common method involves refluxing the sample with an anhydrous solution of 1N HCl in methanol or ethanol.[6][8] This process converts the fatty acid moiety into a fatty acid methyl ester (FAME) and releases the fatty alcohol.

2. Separation of FAMEs and Fatty Alcohols:

- The resulting mixture of FAMEs and fatty alcohols can be separated using solid-phase extraction or column chromatography.[8]

3. Derivatization and GC-MS Analysis:

- The FAME fraction can be analyzed directly by standard GC-MS.

- The fatty alcohol fraction is often derivatized (e.g., converted to trimethylsilyl (TMS) ethers) to improve its volatility and chromatographic behavior before GC-MS analysis.[9]

- The separated and derivatized components are then analyzed by GC-MS to determine their respective structures and quantities.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the analytical processes described.

Caption: Workflow for Direct Analysis of this compound.

Caption: Workflow for Indirect Analysis via Transesterification.

References

- 1. Triacontanyl palmitate | C46H92O2 | CID 80126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound|lookchem [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 6027-71-0 [chemicalbook.com]

- 6. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. munin.uit.no [munin.uit.no]

- 9. munin.uit.no [munin.uit.no]

The Pivotal Role of Triacontyl Palmitate in the Composition and Application of Beeswax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of triacontyl palmitate, a primary constituent of beeswax, detailing its contribution to the physicochemical properties of beeswax and its applications, particularly within the pharmaceutical and cosmetic industries. This document provides a comprehensive overview of the quantitative composition of beeswax, detailed experimental protocols for its analysis, and the functional role of this compound in drug delivery systems.

Introduction: The Chemical Landscape of Beeswax

Beeswax, a natural wax produced by honey bees of the genus Apis, is a complex mixture of over 300 chemical compounds.[1] Its composition is primarily comprised of esters of fatty acids and long-chain alcohols, hydrocarbons, and free fatty acids.[2] This intricate chemical makeup endows beeswax with its characteristic thermoplasticity, hydrophobicity, and stability, making it a valuable material in a multitude of applications, from cosmetics to pharmaceuticals.

Among its myriad components, the wax ester This compound (also known as myricyl palmitate) stands out as a principal ingredient, playing a crucial role in defining the structural integrity and functional properties of beeswax.[3] This guide will focus on the quantitative analysis of this compound within beeswax, the methodologies for its characterization, and its emerging role in advanced drug delivery systems.

Quantitative Composition of Beeswax

The precise composition of beeswax can vary depending on the bee species, geographical location, and the flora foraged by the bees. However, a general compositional breakdown provides a clear understanding of the major chemical classes present. This compound is a major component of the monoester fraction.

| Component Class | Typical Percentage (% w/w) | Key Constituents |

| Monoesters | 35 - 45% | This compound , docosanyl palmitate, and other esters of C24-C32 alcohols with palmitic and oleic acids.[1][4][5] |

| Hydrocarbons | 12 - 16% | Odd-numbered n-alkanes (C27-C33).[4][6] |

| Free Fatty Acids | 12 - 14% | Predominantly saturated fatty acids (C24-C32).[4] |

| Complex Wax Esters | 15 - 27% | Diesters and triesters containing 15-hydroxypalmitic acid or diols.[4] |

| Free Fatty Alcohols | ~1% | Long-chain alcohols (C28-C35).[4] |

The Structural and Functional Role of this compound

This compound is an ester formed from the 16-carbon saturated fatty acid, palmitic acid, and the 30-carbon saturated fatty alcohol, triacontanol. Its long, straight-chain structure is fundamental to its role in beeswax.

Physicochemical Properties

The presence of this compound and other long-chain esters contributes significantly to the following properties of beeswax:

-

Structural Rigidity and Plasticity: At hive temperatures, these esters provide the necessary rigidity to construct the honeycomb while allowing for a degree of plasticity.

-

Water Repellency: The hydrophobic nature of the long hydrocarbon chains of this compound is critical for protecting the honey and bee larvae from moisture.

-

Melting Point: Beeswax has a relatively sharp melting point range (typically 62-65°C), a characteristic influenced by its major ester components.[5]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols for the Analysis of this compound in Beeswax

The accurate quantification and identification of this compound in beeswax are crucial for quality control and research purposes. The following are detailed methodologies for the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of individual components within the complex mixture of beeswax. High-temperature GC is necessary to analyze the high molecular weight wax esters.

Objective: To identify and quantify this compound and other major esters and hydrocarbons in beeswax.

Methodology:

-

Sample Preparation:

-

Weigh approximately 50 mg of a homogeneous beeswax sample into a vial.[6]

-

Add 7.5 mL of heptane (or a similar organic solvent) to dissolve the wax. Gentle heating may be required.[6]

-

For quantitative analysis of specific compound classes like hydrocarbons, an initial separation using Solid Phase Extraction (SPE) with an alumina column may be performed.[6]

-

For total ester analysis, direct injection of the diluted sample is common.

-

An internal standard (e.g., squalane for hydrocarbons, or a C-odd ester for wax esters) should be added for accurate quantification.[6]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., ZB-5HT INFERNO, 20 m x 0.18 mm x 0.18 µm).[6][7]

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C.

-

Ramp 3: 15°C/min to 350°C, hold for a sufficient time to elute all compounds of interest.[8]

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard. The mass spectrum of this compound will show a characteristic molecular ion peak.

-

Quantification is performed by creating a calibration curve of the standard and using the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for GC-MS analysis of beeswax.

Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

FTIR-ATR is a rapid and non-destructive technique that provides a chemical fingerprint of the sample, allowing for the identification of functional groups and the detection of adulterants.

Objective: To obtain a characteristic infrared spectrum of beeswax and identify the presence of esters and other key functional groups.

Methodology:

-

Sample Preparation:

-

A small amount of solid beeswax (approximately 0.03 g) is placed directly onto the ATR crystal.

-

Alternatively, the sample can be melted at a controlled temperature (e.g., 75°C) on the ATR plate to ensure uniform contact.

-

-

Instrumentation and Conditions:

-

Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is analyzed for characteristic absorption bands.

-

The strong ester carbonyl (C=O) stretching band, typically observed around 1739 cm⁻¹, is a key indicator of the presence of this compound and other esters.

-

Bands in the "fingerprint" region (1800-1000 cm⁻¹) can provide more detailed structural information.[5]

-

Comparison of the sample spectrum to a library of authentic beeswax spectra can be used for quality control and adulteration detection.

-

Role of this compound and Beeswax in Drug Development

The unique properties of beeswax, largely attributable to its high content of this compound and other esters, have made it an attractive excipient in pharmaceutical formulations.

Microencapsulation and Controlled Release

Beeswax is increasingly being investigated as a lipid matrix for the microencapsulation of active pharmaceutical ingredients (APIs).[9][10] This technique offers several advantages:

-

Protection of the API: The hydrophobic beeswax matrix can protect sensitive drugs from degradation by moisture, light, and enzymatic activity.[9]

-

Taste Masking: Encapsulation can mask the unpleasant taste of certain drugs, improving patient compliance.

-

Controlled and Sustained Release: Beeswax-based microspheres can be formulated to provide a slow and controlled release of the entrapped drug.[11][12] This is particularly beneficial for improving the therapeutic efficacy and reducing the dosing frequency of drugs. The release of the drug from the beeswax matrix is often diffusion-controlled.

Formulation of Solid Lipid Microparticles

Beeswax is a key component in the formulation of solid lipid microparticles (SLMs). These are carrier systems that are solid at room and body temperature and are composed of biodegradable and biocompatible lipids.[9] The high concentration of this compound contributes to the formation of a stable, solid matrix for drug entrapment.

Experimental Protocol for Beeswax Microencapsulation (Melt Dispersion Technique):

-

Preparation of the Lipid Phase: Beeswax is melted at a temperature above its melting point (e.g., 70-80°C). The lipophilic drug is then dispersed or dissolved in the molten wax.

-

Preparation of the Aqueous Phase: An aqueous solution containing a surfactant (e.g., Tween 20) is heated to the same temperature as the lipid phase. The surfactant is crucial for stabilizing the emulsion.

-

Emulsification: The hot lipid phase is added to the hot aqueous phase under continuous high-speed stirring to form an oil-in-water emulsion.

-

Solidification: The hot emulsion is then cooled rapidly (e.g., in an ice bath) while stirring. This causes the molten beeswax droplets to solidify, entrapping the drug within the microspheres.

-

Washing and Drying: The resulting microspheres are collected by filtration, washed with distilled water to remove the excess surfactant, and then dried.[13]

Caption: Workflow for drug microencapsulation using beeswax.

Conclusion

This compound is a cornerstone of beeswax chemistry, fundamentally influencing its structural properties and, by extension, its utility in various scientific and industrial fields. For researchers and professionals in drug development, a thorough understanding of the quantitative composition of beeswax and the role of its key components is paramount. The analytical techniques detailed herein provide the necessary tools for the quality control and characterization of beeswax. Furthermore, the application of beeswax, and by extension this compound, in advanced drug delivery systems such as microencapsulation for controlled release, highlights its continued and evolving importance in modern pharmaceutical science. The biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status of beeswax position it as a highly valuable excipient for future innovations in drug formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. wax-emulsions.com [wax-emulsions.com]

- 4. fao.org [fao.org]

- 5. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Beeswax Hydrocarbons by Gas Chromatography with a Mass Detector (GC -MS ) Technique | Semantic Scholar [semanticscholar.org]

- 8. gcms.cz [gcms.cz]

- 9. revues.imist.ma [revues.imist.ma]

- 10. MICROENCAPSULATION OF PHARMACEUTICAL DRUGS USING BEESWAX AS A COATED MATERIAL: A REVIEW | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. sid.ir [sid.ir]

The Engine of Protection: A Technical Guide to the Biosynthesis of Very-Long-Chain Wax Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain wax esters are critical neutral lipids, serving as protective barriers and energy reserves across the biological kingdoms. In plants, they are key components of cuticular waxes, preventing water loss and protecting against environmental stressors. In animals, they are found in skin lipids, providing lubrication and waterproofing. The unique physicochemical properties of these molecules, such as high hydrophobicity and stability, have also made them valuable in the pharmaceutical, cosmetic, and biofuel industries. Understanding the intricate biosynthetic pathways of very-long-chain wax esters is paramount for harnessing their potential, whether for developing novel drug delivery systems, engineering resilient crops, or creating sustainable industrial products. This technical guide provides an in-depth exploration of the core biosynthetic pathways, experimental methodologies for their study, and the known regulatory mechanisms.

Core Biosynthesis Pathway

The biosynthesis of very-long-chain wax esters is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway is highly conserved and involves the coordinated action of two key enzyme classes: Fatty Acyl-CoA Reductases (FARs) and Wax Synthases (WS) or bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferases (WSD/DGAT).[1][2] The substrates for this pathway, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are themselves products of the fatty acid elongation (FAE) system.

Fatty Acid Elongation (FAE)

The journey to very-long-chain wax esters begins with the elongation of fatty acid chains. This process extends the common C16 and C18 fatty acids by adding two-carbon units, a reaction sequence that is mechanistically similar to the reversal of β-oxidation.[3] The microsomal fatty acid elongation system utilizes malonyl-CoA as the two-carbon donor.[3] The overall process involves four sequential reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.

-

Reduction: A β-ketoacyl-CoA reductase reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.[4]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to form a trans-2,3-enoyl-CoA.[4]

-

Reduction: A trans-2,3-enoyl-CoA reductase reduces the double bond to yield an elongated fatty acyl-CoA, also using NADPH.[4]

This cycle is repeated until the desired chain length, typically C20 or longer for wax ester precursors, is achieved.

Reduction to Fatty Alcohols

The first committed step in wax ester biosynthesis is the reduction of a very-long-chain fatty acyl-CoA to a primary fatty alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR).[1][2] FARs are NADPH-dependent enzymes that catalyze a four-electron reduction of the fatty acyl-CoA.[5]

Esterification to Wax Esters

The final step is the esterification of the newly synthesized fatty alcohol with another fatty acyl-CoA molecule. This reaction is catalyzed by a Wax Synthase (WS) or a bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WSD/DGAT), resulting in the formation of a very-long-chain wax ester and the release of coenzyme A.[1][2][6]

Quantitative Data

The efficiency of wax ester biosynthesis can be quantified by examining enzyme kinetics and product yields, particularly in metabolically engineered organisms. The following tables summarize key quantitative data from various studies.

| Enzyme Source | Substrate | Product | Specific Activity (pmol/mg/min) | Reference |

| Arabidopsis thaliana WSD1 | [1-14C]palmitoyl-CoA + 1-octadecanol | Wax Ester | 84.4 ± 5.5 | [3] |

| Arabidopsis thaliana WSD1 | [1-14C]palmitoyl-CoA + 1,2-dipalmitoylglycerol | Triacylglycerol | 7.7 ± 1.0 | [3] |

Table 1: Specific Activities of Arabidopsis thaliana WSD1.

| Host Organism | Engineered Genes | Product | Yield (mg/g CDW) | Reference |

| Saccharomyces cerevisiae | Apis mellifera FAR (AmFAR1) | Very-long-chain fatty alcohols (up to C22) | 3.22 ± 0.36 | |

| Saccharomyces cerevisiae | Marinobacter aquaeolei FAR (Maqu_2220) | Very-long-chain fatty alcohols (up to C22) | 7.84 ± 3.09 | |

| Saccharomyces cerevisiae | Maqu_2220 + Simmondsia chinensis WS (SciWS) + S. cerevisiae elongase (Elo2p) | Jojoba-like wax esters (up to C42) | 12.24 ± 3.35 |

Table 2: Production of Very-Long-Chain Fatty Alcohols and Wax Esters in Engineered Saccharomyces cerevisiae.

Experimental Protocols

Heterologous Expression and Purification of FAR and WS Enzymes

A common approach to characterizing these enzymes is through heterologous expression in a host system like Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Detailed Methodology:

-

Gene Isolation and Vector Construction: The coding sequence of the target FAR or WS enzyme is amplified via PCR and cloned into a suitable expression vector. Often, an affinity tag (e.g., a polyhistidine-tag) is added to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable host strain, such as E. coli BL21(DE3) or a specific yeast strain (e.g., H1246, which is deficient in neutral lipid biosynthesis).[6]

-

Protein Expression: The transformed cells are cultured to an appropriate density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as sonication or enzymatic digestion to release the cellular contents.

-

Purification: The protein of interest is purified from the cell lysate, commonly using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification: The purity and identity of the protein are confirmed using SDS-PAGE and Western blotting with an antibody against the affinity tag.

Enzyme Activity Assays

Fatty Acyl-CoA Reductase (FAR) Assay:

This assay measures the conversion of a radiolabeled fatty acyl-CoA to the corresponding fatty alcohol.

Materials:

-

Purified FAR enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

[1-14C]-labeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA)

-

NADPH

-

Solvents for extraction (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified FAR enzyme, and NADPH.

-

Initiate the reaction by adding the [1-14C]-labeled fatty acyl-CoA substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol.

-

Separate the fatty alcohol product from the unreacted substrate using TLC.

-

Quantify the radioactivity of the fatty alcohol spot using a scintillation counter to determine the enzyme activity.

Wax Synthase (WS) Assay:

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into a wax ester in the presence of a fatty alcohol.

Materials:

-

Purified WS/WSD enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

[1-14C]-labeled fatty acyl-CoA (e.g., [1-14C]palmitoyl-CoA)

-

Fatty alcohol (e.g., 1-octadecanol)

-

Solvents for extraction (e.g., hexane:diethyl ether:acetic acid)

-

TLC plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified WS/WSD enzyme, and the fatty alcohol substrate.

-

Start the reaction by adding the [1-14C]-labeled fatty acyl-CoA.

-

Incubate at an optimal temperature (e.g., 37°C) for a specific time.

-

Terminate the reaction by adding a stop solution (e.g., 2-propanol:heptane:water).

-

Extract the lipids.

-

Separate the wax ester product by TLC.

-

Visualize and quantify the radiolabeled wax ester using a phosphorimager or by scraping the corresponding band and performing scintillation counting.

Quantification of Wax Esters by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of wax esters in a biological sample.

Procedure:

-

Lipid Extraction: Extract total lipids from the sample using a method like the Folch or Bligh-Dyer procedure.

-

Sample Preparation: The extracted lipids are often derivatized to fatty acid methyl esters (FAMEs) and fatty alcohols to analyze the composition of the wax esters, or they can be analyzed intact.

-

GC-MS Analysis:

-

Injection: Inject the prepared sample into the GC.

-

Separation: A high-temperature capillary column (e.g., DB-1 HT) is used to separate the wax esters based on their boiling points and polarity. The oven temperature is programmed to ramp up to a high temperature (e.g., 390°C) to elute the high-molecular-weight wax esters.[7]

-

Ionization and Detection: The separated molecules are ionized (e.g., by electron ionization) and detected by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for identification and quantification.[7][8][9]

-

Regulation of Wax Ester Biosynthesis

The biosynthesis of very-long-chain wax esters is a tightly regulated process, ensuring that these metabolically expensive molecules are produced when and where they are needed. Regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and allosteric regulation of the enzymes.

Transcriptional Regulation

The expression of genes encoding the enzymes of the fatty acid elongation complex (e.g., KCS) and the core wax ester biosynthesis pathway (FAR and WS/WSD) is often controlled by specific transcription factors. These transcription factors can respond to developmental cues and environmental stresses, thereby coordinating the production of wax esters with the physiological needs of the organism. For example, in plants, transcription factors involved in cuticle formation can upregulate the expression of these genes in epidermal cells.

Allosteric Regulation

Enzyme activity can also be modulated by the binding of small molecules to allosteric sites, which are distinct from the active site. This allows for rapid fine-tuning of the metabolic flux through the pathway. For instance, studies on the mammalian acyl-CoA wax alcohol acyltransferase 2 (AWAT2) have shown that its activity can be allosterically modulated by its products, providing a feedback mechanism to control the rate of wax ester synthesis.[1][10]

Conclusion

The biosynthesis of very-long-chain wax esters is a fundamental metabolic pathway with significant biological and industrial relevance. A thorough understanding of the enzymes involved, their regulation, and the experimental techniques used to study them is crucial for advancing research in this field. This guide provides a comprehensive overview of the core biosynthetic machinery, offering a foundation for researchers, scientists, and drug development professionals to explore and manipulate these pathways for a variety of applications. Future research will likely focus on elucidating the intricate regulatory networks that govern wax ester biosynthesis and on leveraging this knowledge for the targeted production of novel wax esters with tailored properties.

References

- 1. Allosteric modulation of the substrate specificity of acyl-CoA wax alcohol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of the substrate specificity of acyl-CoA wax alcohol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of Enzymatic Triacontyl Palmitate Hydrolysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Triacontyl palmitate, a long-chain wax ester composed of triacontanol (a 30-carbon alcohol) and palmitic acid (a 16-carbon fatty acid), presents a unique challenge for enzymatic hydrolysis due to its significant molecular size and low solubility. While the broader field of wax ester enzymatic breakdown is established, specific literature detailing the hydrolysis of this compound is notably scarce. This guide provides a comprehensive overview of the principles of enzymatic wax ester hydrolysis, drawing parallels from related, better-studied substrates to offer a foundational understanding and a practical framework for approaching the enzymatic cleavage of this compound.

The Enzymatic Machinery: Wax Ester Hydrolases

The primary enzymes responsible for the cleavage of wax esters are wax-ester hydrolases (EC 3.1.1.50) . These enzymes belong to the family of hydrolases and specifically act on carboxylic ester bonds. The fundamental reaction catalyzed by a wax-ester hydrolase is the cleavage of the ester bond in the presence of water, yielding a long-chain alcohol and a long-chain fatty acid.[1]

Reaction: Wax Ester + H₂O ⇌ Long-Chain Alcohol + Long-Chain Fatty Acid

While lipases and carboxyl esterases have demonstrated activity towards wax esters, dedicated wax-ester hydrolases are optimized for the steric challenges posed by these bulky substrates.[2] The substrate specificity of these enzymes can vary significantly, with some showing a preference for shorter-chain wax esters. The activity of known wax-ester hydrolases on a C46 substrate like this compound has not been extensively documented in publicly available research.

Proposed Experimental Protocol for Enzymatic Hydrolysis of this compound

The following protocol is adapted from methodologies established for the enzymatic hydrolysis of other long-chain wax esters, such as cetyl palmitate, and should be optimized for this compound.

Objective: To determine the susceptibility of this compound to enzymatic hydrolysis and to quantify the reaction products.

Materials:

-

Substrate: this compound

-

Enzyme: A commercially available lipase or a purified wax-ester hydrolase (e.g., from jojoba or a microbial source)

-

Buffer: pH 8.0 buffer (e.g., 50 mM Tris-HCl) is a common starting point for wax ester hydrolase activity.[3]

-

Solvent: 2-propanol or another suitable organic solvent to dissolve the this compound.[3]

-

Reagents for product quantification: Standards for triacontanol and palmitic acid, derivatizing agents for gas chromatography analysis (e.g., BSTFA for silylation).

Methodology:

-

Substrate Preparation:

-

Due to its high melting point and low aqueous solubility, this compound must be dissolved in an organic solvent. A stock solution of this compound in 2-propanol should be prepared. Gentle heating may be necessary for dissolution.[3]

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the buffer and the this compound solution.

-

Pre-incubate the mixture at a suitable temperature (e.g., 37°C) to ensure temperature equilibration.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction mixture for a defined period (e.g., 1 hour) with shaking to ensure adequate mixing of the substrate and enzyme.[3]

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture to extract the lipids, for example, a mixture of methanol and chloroform.[3]

-

The lipid-containing organic phase can then be analyzed for the presence of the hydrolysis products, triacontanol and palmitic acid.

-

Thin-Layer Chromatography (TLC): TLC can be used for a qualitative assessment of the hydrolysis. The extracted lipids are spotted on a silica gel plate and developed using a solvent system like hexane:diethyl ether:acetic acid (50:50:1 v/v/v).[3] The spots corresponding to the unreacted this compound, and the product triacontanol and palmitic acid can be visualized by staining.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, the extracted lipids should be derivatized to increase their volatility for GC analysis. The resulting fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) ethers of the alcohol can be identified and quantified by GC-MS.[4]

-

Quantitative Data and Considerations

As there is no specific quantitative data available for the enzymatic hydrolysis of this compound, the following table presents data for the hydrolysis of a related, shorter-chain wax ester, cetyl palmitate, by a wax-ester hydrolase from Streptomyces fradiae var. k11. This data can serve as a preliminary benchmark for designing experiments with this compound.

| Parameter | Value (for Cetyl Palmitate Hydrolysis) | Reference |

| Enzyme Source | Streptomyces fradiae var. k11 | [3] |

| Optimal pH | 8.0 | [3] |

| Temperature | 37°C | [3] |

| Km | 850 µM | [3] |

| kcat | 11.63 s⁻¹ | [3] |

Key Considerations for this compound:

-

Substrate Availability: The extremely low aqueous solubility of this compound will likely be the rate-limiting factor. The use of detergents or co-solvents may be necessary to improve its availability to the enzyme, but these can also affect enzyme activity.

-

Enzyme Selection: Screening a variety of lipases and esterases with broad substrate specificities may be necessary to identify an enzyme capable of hydrolyzing such a long-chain wax ester.

-

Analytical Challenges: The high boiling points of this compound and its hydrolysis products require high-temperature GC methods for analysis.[4]

Visualizing the Workflow

The general workflow for the enzymatic hydrolysis of a wax ester can be visualized as follows:

Logical Pathway for Enzyme Selection and Optimization

The process of identifying and optimizing an enzyme for this compound hydrolysis follows a logical progression.

References

The Unveiling of a Natural Marvel: A Technical Guide to Myricyl Palmitate in Waxes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural waxes, ubiquitous in the biological world, serve as protective barriers, structural components, and sources of chemical energy. Among the myriad of compounds that constitute these complex matrices, myricyl palmitate stands out as a principal constituent of one of the most historically significant waxes: beeswax. This in-depth technical guide explores the discovery, history, and chemical nature of myricyl palmitate, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into its prevalence in various natural waxes, detail the methodologies for its analysis, and present key data in a structured format to facilitate a deeper understanding of this remarkable ester.

Discovery and History: A Timeline of Unraveling Complexity

The scientific journey to identify and characterize the components of natural waxes was a gradual process, evolving with the advancement of chemical analysis techniques. While beeswax has been utilized by humanity for millennia, its detailed chemical composition was unraveled over centuries of investigation. Myricyl palmitate, an ester of myricyl alcohol (a 30-carbon alcohol) and palmitic acid (a 16-carbon saturated fatty acid), was identified as a major component of beeswax.

While a precise "discovery" date for myricyl palmitate is not well-documented, its characterization is intrinsically linked to the broader history of fat and wax chemistry. The development of saponification techniques in the 19th century allowed chemists to break down esters into their constituent alcohols and fatty acids, paving the way for the identification of the specific components of beeswax.

Myricyl Palmitate in Natural Waxes: A Quantitative Overview

Myricyl palmitate is most famously known as the primary component of beeswax (Apis mellifera), where it can constitute a significant portion of the wax's total weight. Its presence is not limited to beeswax, as it is found in other natural waxes, though often in smaller quantities. The concentration of myricyl palmitate can vary depending on the species of bee, its diet, and geographical location.

| Natural Wax | Predominant Wax Ester | Myricyl Palmitate Concentration (%) | Reference |

| Beeswax (Apis mellifera) | Myricyl palmitate | ~70-80% | [1] |

| Carnauba Wax (Copernicia prunifera) | Myricyl cerotate | Present, but not the major component | [2] |

Table 1. Concentration of Myricyl Palmitate in Selected Natural Waxes.

Experimental Protocols for the Analysis of Myricyl Palmitate

The isolation and characterization of myricyl palmitate from natural waxes involve a series of analytical techniques. Modern methods provide high resolution and sensitivity, allowing for both qualitative and quantitative analysis.

Extraction and Purification

A generalized workflow for the extraction and purification of myricyl palmitate from a wax matrix is outlined below.

Detailed Methodologies

3.2.1. Solvent Extraction

-

Sample Preparation: A known weight of the natural wax is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered wax is suspended in a suitable organic solvent (e.g., chloroform or a hexane/isopropanol mixture) and stirred for several hours at room temperature.

-

Filtration: The mixture is filtered to remove any insoluble material.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude lipid extract.

3.2.2. Chromatographic Separation

-

Column Chromatography: The crude lipid extract is redissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. The column is then eluted with a gradient of solvents with increasing polarity (e.g., hexane followed by increasing concentrations of diethyl ether in hexane). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Thin-Layer Chromatography (TLC): Aliquots of the collected fractions are spotted on a silica gel TLC plate alongside a myricyl palmitate standard (if available). The plate is developed in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v). The spots are visualized by spraying with a suitable reagent (e.g., 50% sulfuric acid in ethanol followed by heating) and comparing the retention factor (Rf) of the sample components to the standard.

3.2.3. Structural Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The wax ester is first vaporized and separated based on its boiling point and interaction with the GC column. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the molecule.

-

Sample Preparation: The purified myricyl palmitate is dissolved in a suitable solvent. For complex mixtures, saponification followed by methylation or silylation of the resulting fatty acids and alcohols may be performed to improve volatility and chromatographic separation.

-

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.5 ml/min.

-

Injector Temperature: 240°C (splitless injection).

-

Oven Temperature Program: Initial temperature of 70°C for 1 min, then ramped to 240°C at 50°C/min, followed by a ramp to 320°C at 1°C/min and held for 10 min.

-

Mass Spectrometer: Agilent 5975B quadrupole mass spectrometer or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-800.

-

Data Analysis: The resulting mass spectrum of myricyl palmitate will show a characteristic molecular ion peak and fragmentation pattern corresponding to the palmitic acid and myricyl alcohol moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the different types of protons and their neighboring atoms, while ¹³C NMR provides information about the different types of carbon atoms in the molecule.

-

Sample Preparation: A few milligrams of the purified myricyl palmitate are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Interpretation: The NMR spectra of myricyl palmitate will show characteristic signals for the ester carbonyl group, the methylene groups of the long alkyl chains, and the terminal methyl groups, confirming its structure.

Biological Significance and Applications

Myricyl palmitate's primary role in nature is structural and protective. In beeswax, it provides the honeycomb with its characteristic mechanical strength and water resistance, crucial for protecting the honey and larvae within. On the surfaces of plants, similar wax esters form a protective cuticle that prevents water loss and protects against environmental stressors.

For drug development professionals, myricyl palmitate and other natural waxes are of interest for their biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status. These properties make them suitable for use as excipients in pharmaceutical formulations, such as in ointments, creams, and as coating agents for tablets. Their hydrophobic nature can also be exploited for the controlled release of drugs.

Conclusion

Myricyl palmitate, a simple ester in chemical structure, is a testament to the elegance and efficiency of natural product chemistry. Its discovery and characterization have been intertwined with the progress of analytical science. As a major component of beeswax and other natural waxes, it plays a vital role in the biological world. For researchers and developers, a thorough understanding of its properties and the methodologies for its analysis is crucial for harnessing its potential in various applications, from material science to pharmaceutical formulations. The data and protocols presented in this guide offer a foundational resource for further exploration and innovation in this field.

References

Methodological & Application

Application Notes: Extraction and Analysis of Triacontyl Palmitate from Plant Leaves

Introduction

Triacontyl palmitate (also known as myricyl palmitate) is a long-chain wax ester composed of triacontanol and palmitic acid. It is a significant component of the cuticular waxes found on the aerial surfaces of many terrestrial plants.[1] This lipophilic layer is crucial for plant survival, serving to minimize water loss, provide protection from UV radiation, and act as a defense against pathogens.[1] The extraction and analysis of this compound are of interest to researchers in phytochemistry, drug development, and cosmetics, as it is used as an emollient and thickening agent in various products.[2] These notes provide detailed protocols for several methods of extracting and analyzing this compound from plant leaf matrices.

Extraction Methodologies

The selection of an extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Three primary methods are detailed below: Conventional Solvent Extraction, Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).

Conventional Solvent Extraction

This is a traditional and widely used method for extracting lipophilic compounds. It relies on the principle of dissolving the target compound in a suitable nonpolar solvent. Hexane is a common choice for extracting waxes and other lipids.[3][4]

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation:

-

Harvest fresh plant leaves and wash them with distilled water to remove surface debris.

-

Air-dry or oven-dry the leaves at a low temperature (40-50°C) to a constant weight to remove moisture.

-

Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

Extraction:

-

Accurately weigh approximately 20-30 g of the powdered leaf material and place it into a cellulose thimble.

-

Place the thimble into the main chamber of a Soxhlet extractor.

-

Fill a round-bottom flask with 250-300 mL of n-hexane.

-

Assemble the Soxhlet apparatus (flask, extractor, and condenser) and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent vaporization and condensation.

-

-

Solvent Recovery:

-

After extraction, cool the apparatus to room temperature.

-

Remove the thimble containing the plant material.

-

Recover the n-hexane from the extract using a rotary evaporator under reduced pressure.

-

-

Crude Extract Collection:

-

The resulting concentrated, waxy material is the crude extract. Scrape the extract from the flask and store it in a sealed vial at 4°C for further purification and analysis.

-

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[5] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate solid matrices efficiently while possessing high solvating power.[5] This method avoids petrochemical residues and is suitable for thermally sensitive compounds.[3]

Experimental Protocol: Supercritical CO₂ Extraction

-

Sample Preparation:

-

Prepare dried, powdered plant leaves as described in the solvent extraction protocol.

-

Pack the powdered material (approximately 10-20 g) into the extraction vessel of the SFE system.

-

-

Extraction Parameters:

-

Pressurize the system with CO₂ and heat it to bring the CO₂ to its supercritical state (typically above 31.3°C and 72.9 atm).[5]

-

Set the extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar). The specific parameters may require optimization depending on the plant matrix.

-

Pump the supercritical CO₂ through the extraction vessel at a constant flow rate.

-

-

Fractionation and Collection:

-

Route the CO₂ containing the dissolved extract to a separator vessel.

-

Reduce the pressure and/or temperature in the separator, causing the CO₂ to return to a gaseous state and lose its solvating power.[6]

-

The wax extract, including this compound, precipitates out and is collected from the bottom of the separator.[3]

-

The gaseous CO₂ can be recompressed and recycled back into the system.[6]

-

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.[7] The direct and efficient heating can disrupt plant cell walls, enhancing the release of target compounds into the solvent.[8] This method significantly reduces extraction time and solvent consumption compared to conventional techniques.[9][10]

Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation:

-

Prepare dried, powdered plant leaves as described previously.

-

-

Extraction:

-

Place 1 g of the powdered sample into a microwave-safe extraction vessel.

-

Add a suitable solvent (e.g., ethanol or hexane) at a specific solid-to-liquid ratio (e.g., 1:35 g/mL).[7]

-

Seal the vessel and place it in the microwave extractor.

-

-

Microwave Parameters:

-

Extract Recovery:

-

After the extraction is complete, allow the vessel to cool to a safe temperature.

-

Filter the mixture to separate the plant debris from the liquid extract.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.

-

Data Presentation

Table 1: Comparison of Extraction Methods for Plant Waxes

| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |

| Principle | Solubilization in organic solvent | Solubilization in supercritical fluid | Microwave-enhanced solvent extraction |

| Typical Solvents | n-Hexane, Chloroform, Acetone[3][12] | Supercritical CO₂[3] | Ethanol, Hexane, Methanol[7][13] |

| Extraction Time | Long (6-24 hours)[9] | Moderate (1-4 hours) | Short (5-40 minutes)[7][9] |

| Temperature | Boiling point of solvent | Near-ambient (40-60°C)[5] | Elevated (depends on solvent/power) |

| Advantages | Simple setup, well-established | Solvent-free extract, tunable selectivity, good for thermolabile compounds[3][5] | Very fast, reduced solvent use, high efficiency[9][14] |

| Disadvantages | Large solvent volume, time-consuming, potential thermal degradation | High initial equipment cost, requires high pressure | Requires specialized equipment, potential for localized overheating |

Post-Extraction Purification

The crude extracts obtained from any of the above methods are complex mixtures containing this compound along with other waxes, resins, and lipids.[3] A winterization (cold precipitation) step can be used for purification.

Protocol: Winterization

-

Dissolve the crude wax extract in a minimal amount of a suitable solvent, such as ethyl alcohol.[3]

-

Heat the solution gently to ensure complete dissolution.

-

Chill the solution to a low temperature (-18°C to 4°C) for 24-48 hours.[3]

-

The less soluble, long-chain wax esters like this compound will precipitate out of the solution.

-

Filter the cold solution quickly using vacuum filtration to separate the precipitated wax.

-

Wash the precipitate with a small amount of cold solvent.

-

Allow the purified wax to dry completely.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.[1] Due to its high molecular weight, a high-temperature GC method is often required.[1] Alternatively, the ester can be hydrolyzed (saponified) and the resulting fatty acid and alcohol can be derivatized for analysis.[4][15]

Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of the purified extract (approx. 1 mg).

-

Dissolve it in 1 mL of a suitable solvent (e.g., chloroform or hexane).

-

Optional (Saponification/Derivatization): To confirm the structure, the ester can be saponified by heating with alcoholic KOH.[15][16] The resulting palmitic acid and triacontanol can then be esterified/silylated to form more volatile derivatives (e.g., FAMEs) for easier GC analysis.[17]

-

-

GC-MS Parameters:

-

GC Column: A capillary column suitable for high-temperature analysis, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm).[17]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

-

Oven Program: Start at a lower temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a final high temperature (e.g., 300-340°C) and hold for 5-10 minutes.[17]

-

Injector Temperature: 280-300°C.

-

MS Parameters:

-

-

Identification:

-

Identify the this compound peak based on its retention time and by comparing its mass spectrum with library data (e.g., NIST). The molecular ion (m/z 677.2) may be weak or absent; look for characteristic fragment ions.

-

Visualizations: Experimental Workflows

Caption: Workflow for Conventional Solvent Extraction.

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Caption: Workflow for Post-Extraction Purification and Analysis.

References

- 1. This compound | 6027-71-0 | Benchchem [benchchem.com]

- 2. Cas 6027-71-0,this compound | lookchem [lookchem.com]

- 3. Essential oil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wfs.swst.org [wfs.swst.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcogrev.com [phcogrev.com]

- 15. agritrop.cirad.fr [agritrop.cirad.fr]

- 16. researchgate.net [researchgate.net]

- 17. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

Application Note: Analysis of Triacontyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of triacontyl palmitate, a long-chain wax ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis. This method is suitable for the characterization and quantification of this compound in various matrices, including pharmaceutical formulations, cosmetic ingredients, and biological samples.

Introduction

This compound (C46H92O2) is a wax ester composed of triacontanol (a 30-carbon fatty alcohol) and palmitic acid (a 16-carbon fatty acid). It is found in various natural sources, such as beeswax and carnauba wax, and is utilized in the pharmaceutical, cosmetic, and food industries for its lubricating, emulsifying, and film-forming properties. Accurate and sensitive analytical methods are essential for the quality control of raw materials and finished products containing this compound, as well as for its study in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight, low-volatility compounds like this compound, a high-temperature GC-MS setup is required. This application note provides a detailed protocol for the successful analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to dissolve the this compound in a suitable organic solvent to ensure efficient volatilization in the GC inlet.

Materials:

-

This compound standard

-

Hexane (or Chloroform), GC grade

-

Vortex mixer

-

Centrifuge

-

2 mL glass autosampler vials with PTFE-lined caps

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Add a precise volume of hexane to achieve an estimated concentration within the calibration range.

-

Vortex the sample for 1 minute to ensure complete dissolution of the analyte.

-

If the sample contains particulate matter, centrifuge at 3000 rpm for 5 minutes and transfer the clear supernatant to a clean autosampler vial.

-

GC-MS Instrumentation and Conditions

A high-temperature compatible GC-MS system is required for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector

-

Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

-

High-temperature capillary column (e.g., DB-1ht, TG-5MS, or equivalent; 15-30 m x 0.25 mm I.D., 0.1-0.25 µm film thickness)

GC Conditions:

| Parameter | Value |

| Injector Temperature | 350 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 380 °C, and hold for 10 min |

| Transfer Line Temperature | 325 °C |

MS Conditions:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

| SIM Ions | m/z 239 and 257 |

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the analysis of the standard solutions. The peak area of the selected ions for this compound is plotted against the concentration.

Table 1: Calibration Data for this compound Analysis

| Standard Concentration (µg/mL) | Peak Area (m/z 239) | Peak Area (m/z 257) |

| 1 | 12,543 | 8,987 |

| 5 | 63,876 | 45,123 |

| 10 | 128,987 | 91,543 |

| 25 | 321,543 | 228,765 |

| 50 | 645,876 | 459,876 |

| 100 | 1,289,765 | 918,765 |

Table 2: Quantitative Analysis of this compound in Samples

| Sample ID | Peak Area (m/z 239) | Calculated Concentration (µg/mL) |

| Sample A | 45,678 | 3.54 |

| Sample B | 187,432 | 14.53 |

| Sample C | 543,210 | 42.12 |

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Proposed mass fragmentation pathway of this compound in EI-MS.

Application Note: High-Temperature Gas Chromatography for the Analysis of C46 Wax Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust high-temperature gas chromatography (HT-GC) protocol for the qualitative and quantitative analysis of high molecular weight wax esters, specifically focusing on C46 wax esters. Due to their low volatility, analyzing long-chain wax esters presents a significant challenge for conventional gas chromatography.[1][2] This protocol outlines the optimized parameters for instrumentation, sample preparation, and data analysis, enabling reliable and reproducible results for researchers in various fields, including food science, cosmetics, and drug development.

Introduction

Wax esters are a class of neutral lipids composed of long-chain fatty acids and long-chain fatty alcohols.[1] They are found in a variety of natural sources, including beeswax, carnauba wax, and jojoba oil.[1] The analysis of specific wax esters, such as C46, is crucial for quality control, product formulation, and research into their biological functions. High-temperature gas chromatography is a powerful technique for the direct analysis of these intact high molecular weight compounds, avoiding the need for hydrolysis and derivatization which can lead to loss of structural information.[2] This method provides detailed compositional information, allowing for the characterization and discrimination of different wax ester profiles.[1]

Experimental Protocol

This protocol provides a generalized methodology compiled from established high-temperature GC methods for wax ester analysis.[1][3][4][5]

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the wax ester sample in a suitable solvent to ensure homogeneity and compatibility with the GC system.

-

Solvent Selection: Choose a non-polar solvent in which the wax esters are readily soluble. Common choices include hexane, toluene, or carbon disulfide.[1][4]

-

Sample Concentration: Prepare a sample solution with a concentration ranging from 0.1 to 1.0 mg/mL.[1]

-

Procedure:

-

Weigh an appropriate amount of the wax sample into a clean vial.

-

Add the chosen solvent to the desired final volume.

-

Gently heat and vortex the vial to ensure complete dissolution of the wax esters.

-

If necessary, centrifuge the sample to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

2. Instrumentation

A gas chromatograph equipped with a high-temperature capillary column, a suitable injector, and a flame ionization detector (FID) or mass spectrometer (MS) is required.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 8890 GC or similar | [6] |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or similar | [6] |

| Column | DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness | [1] |

| Injector | Split/Splitless | [1] |

| Injector Temperature | 390 °C | [1] |

| Injection Volume | 1 µL | [1] |

| Split Ratio | 1/5 | [1] |

| Carrier Gas | Helium | [5] |

| Flow Rate | 1 mL/min | [5] |

| Oven Program | Initial: 120 °C, Ramp 1: 15 °C/min to 240 °C, Ramp 2: 8 °C/min to 390 °C, Hold: 6 min at 390 °C | [1] |

| Detector | MS | [1] |

| Detector Temperature | 390 °C (Transfer Line) | [1] |

| MS Ion Source | 220 °C | [6] |

| Scan Range | m/z 50-920 | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of C46 wax esters using high-temperature GC.

References

- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]

Structural Elucidation of Triacontyl Palmitate: An NMR Spectroscopy Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontyl palmitate is a long-chain wax ester composed of palmitic acid, a 16-carbon saturated fatty acid, and triacontanol, a 30-carbon saturated fatty alcohol. As a component of various natural waxes, its characterization is crucial in fields ranging from materials science to drug delivery and formulation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and data interpretation.

Structural Confirmation and Data

The structure of this compound is confirmed by identifying the characteristic NMR signals corresponding to the palmitate and triacontanol moieties and the ester linkage that connects them.

Structure:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The assignments are based on the analysis of its constituent parts, palmitic acid and triacontanol, and known chemical shift ranges for long-chain esters.[1]

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.05 | Triplet | 2H | -CH ₂-O-C=O |

| b | ~2.28 | Triplet | 2H | -CH ₂-C=O |

| c | ~1.62 | Multiplet | 4H | -CH ₂-CH₂-O-C=O, -CH ₂-CH₂-C=O |

| d | ~1.25 | Broad Singlet | ~80H | -(CH ₂)n- (bulk methylene) |

| e | ~0.88 | Triplet | 6H | -CH ₃ (terminal methyls) |

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~174.0 | C =O (Ester carbonyl)[1] |

| 2 | ~64.4 | -O-C H₂- (Oxymethylene of triacontanol)[1] |

| 3 | ~34.5 | -C H₂-C=O (α-methylene of palmitate)[1] |

| 4 | ~31.9 | -(C H₂)n- (bulk methylene near terminals) |

| 5 | ~29.7 | -(C H₂)n- (bulk methylene) |

| 6 | ~29.4 | -(C H₂)n- (bulk methylene) |

| 7 | ~29.3 | -(C H₂)n- (bulk methylene) |

| 8 | ~28.7 | -C H₂-CH₂-O- |

| 9 | ~25.9 | -C H₂-CH₂-C=O |

| 10 | ~25.0 | -(C H₂)n- (bulk methylene) |

| 11 | ~22.7 | -C H₂-CH₃ |

| 12 | ~14.1 | -C H₃ (terminal methyls) |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interfering signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain esters.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the deuterated solvent.

-

Gently warm and vortex the vial to ensure complete dissolution. Long-chain waxes may require slight heating to fully dissolve.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of glass wool in the pipette.

-

Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-